(Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one
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Overview
Description
(Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with 2-benzyl-4-chloropyridazin-3(2H)-one under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the hydrazone moiety.
Substitution: The bromine atom in the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyridazinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicinal chemistry, these compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4-chloropyridazin-3(2H)-one: A precursor in the synthesis of the target compound.
3-bromo-4-hydroxy-5-methoxybenzaldehyde: Another precursor used in the synthesis.
Uniqueness
The uniqueness of (Z)-2-benzyl-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives.
Properties
IUPAC Name |
2-benzyl-5-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-4-chloropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4O3/c1-28-16-8-13(7-14(20)18(16)26)9-22-24-15-10-23-25(19(27)17(15)21)11-12-5-3-2-4-6-12/h2-10,24,26H,11H2,1H3/b22-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTSNMULRYEOQS-AFPJDJCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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